

A Technical Guide to Commercial Carbaryl-d3 Reference Material for Researchers

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Compound of Interest		
Compound Name:	Carbaryl-d3	
Cat. No.:	B15616499	Get Quote

For researchers, scientists, and drug development professionals, the use of high-purity, well-characterized reference materials is fundamental to ensuring the accuracy and reliability of analytical data. This guide provides an in-depth overview of commercially available **Carbaryl-d3**, a deuterated internal standard crucial for the quantitative analysis of the insecticide Carbaryl.

Carbaryl-d3 (1-Naphthyl N-(methyl-d3)carbamate) serves as an ideal internal standard for mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to Carbaryl, allowing it to co-elute and experience similar ionization effects. However, its increased mass due to the three deuterium atoms on the methyl group allows for its distinct detection by the mass spectrometer. This enables precise quantification by correcting for variations in sample preparation and instrument response.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer **Carbaryl-d3** as a high-quality analytical standard, often produced under ISO 17034 and ISO/IEC 17025 accreditations. These standards are essential for applications in environmental monitoring, food safety analysis, and toxicology studies. Below is a summary of key suppliers and the typical product specifications. While specific lot data is provided on the Certificate of Analysis (CoA) upon purchase, this table represents the general product information available.



Supplier	Product Name/Line	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Format
Sigma- Aldrich (MilliporeSig ma)	PESTANAL®	1433961-56- 8	C12D3H8NO2	204.24	Neat
LGC Standards	Dr. Ehrenstorfer	1433961-56- 8	C12D3H8NO2	204.24	Neat
Toronto Research Chemicals (TRC)	-	1433961-56- 8	C12D3H8NO2	204.24	Neat

Quantitative Data Overview

The Certificate of Analysis accompanying the reference material is a critical document providing detailed quantitative data from batch-specific testing. For a high-quality **Carbaryl-d3** standard, the CoA will typically include the following information:

Parameter	Typical Specification	Method of Analysis
Chemical Purity	≥98%	HPLC, GC
Isotopic Purity (Deuterium Incorporation)	≥99 atom % D	Mass Spectrometry
Identity Confirmation	Conforms to structure	¹ H-NMR, Mass Spectrometry, IR
Residual Solvents	Specified limits	¹H-NMR, GC-HS
Water Content	Specified limits	Karl Fischer Titration
Uncertainty	Reported as an expanded uncertainty at a 95% confidence level	-



Note: The values presented are typical and may vary between suppliers and specific lots. Always refer to the Certificate of Analysis provided with the standard.

Experimental Protocol: Quantification of Carbaryl in Water Samples using Carbaryl-d3 Internal Standard by LC-MS/MS

This section provides a detailed methodology for the analysis of Carbaryl in environmental water samples. The protocol is based on established methods for pesticide residue analysis and demonstrates the application of **Carbaryl-d3** as an internal standard.

Materials and Reagents

- · Carbaryl analytical standard
- Carbaryl-d3 internal standard
- LC-MS grade acetonitrile, methanol, and water
- Formic acid (≥98%)
- Solid Phase Extraction (SPE) C18 cartridges

Standard Solution Preparation

- Carbaryl Stock Solution (100 μg/mL): Accurately weigh 10 mg of Carbaryl standard, dissolve in methanol, and bring to a final volume of 100 mL in a volumetric flask.
- Carbaryl-d3 Internal Standard (IS) Stock Solution (100 μ g/mL): Accurately weigh 10 mg of Carbaryl-d3 standard, dissolve in methanol, and bring to a final volume of 100 mL.
- Working Standard and IS Solutions: Prepare a series of calibration standards by serially
 diluting the Carbaryl stock solution with a mixture of methanol and water. Spike each
 calibration standard, blank, and sample with the Carbaryl-d3 IS working solution to a final
 concentration of 50 ng/mL.

Sample Preparation (Solid Phase Extraction)



- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
- Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
- Wash the cartridge with 5 mL of water to remove interferences.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the analytes with 5 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
- Add the Carbaryl-d3 internal standard.

LC-MS/MS Instrumental Analysis

- LC System: Agilent 1290 Infinity II or equivalent
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: A typical gradient would start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent with an electrospray ionization (ESI) source in positive mode.
- MRM Transitions:



- Carbaryl: Precursor Ion (m/z) 202.1 → Product Ions (m/z) 145.1 (quantifier), 127.0 (qualifier)
- o Carbaryl-d3: Precursor Ion (m/z) 205.1 → Product Ion (m/z) 148.1

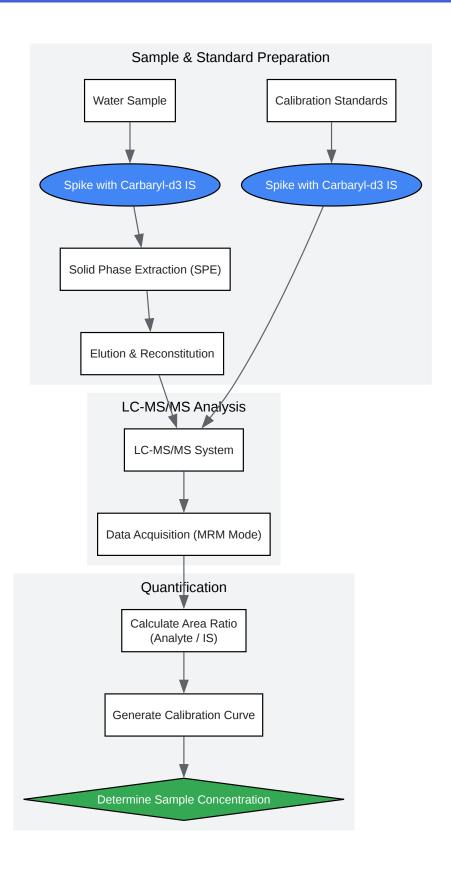
Data Analysis

Quantification is performed by constructing a calibration curve based on the peak area ratio of the Carbaryl quantifier ion to the **Carbaryl-d3** quantifier ion versus the concentration of the calibration standards. The concentration of Carbaryl in the samples is then determined from this curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in using a deuterated internal standard for quantitative analysis.

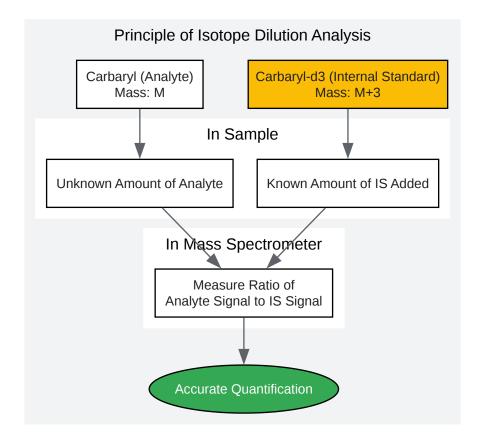




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Workflow for Quantitative Analysis using an Internal Standard.





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Logical relationship in Isotope Dilution Analysis.

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